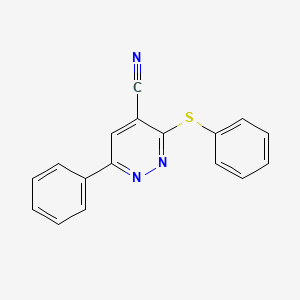

6-Phenyl-3-(phenylsulfanyl)-4-pyridazinecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

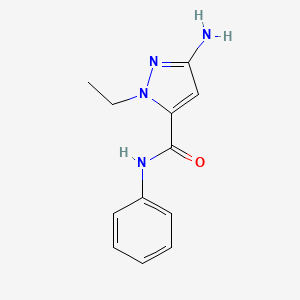

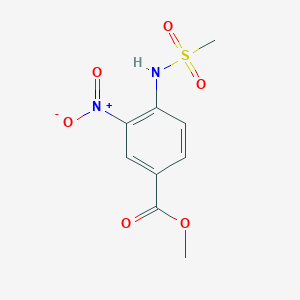

“6-Phenyl-3-(phenylsulfanyl)-4-pyridazinecarbonitrile” is a complex organic compound that contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a phenylsulfanyl group attached to it. Pyridazine derivatives are known to exhibit a wide range of pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring, which is a heterocyclic ring containing two nitrogen atoms. Attached to this ring is a phenylsulfanyl group, which consists of a phenyl ring (a six-membered carbon ring with alternating double bonds) attached to a sulfur atom .Applications De Recherche Scientifique

Synthesis of Pyridine and Fused Pyridine Derivatives

A study by Al-Issa (2012) explored the synthesis of a new series of pyridine and fused pyridine derivatives, highlighting the reactivity of similar pyridazinecarbonitrile compounds in producing a range of heterocyclic compounds. These derivatives have potential applications in various fields of chemical research, including the development of pharmaceuticals and materials science (Al-Issa, 2012).

Antibacterial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Rostamizadeh et al. (2013) synthesized pyrazolo[3,4-d]pyrimidine derivatives starting from a pyrimidine-5-carbonitrile precursor and investigated their antibacterial activity. This study suggests the potential for developing new antibacterial agents based on pyridazinecarbonitrile derivatives (Rostamizadeh et al., 2013).

Water Oxidation Catalysts

Research by Zong and Thummel (2005) involved the synthesis of dinuclear complexes using a pyridazine derivative as a bridging ligand for water oxidation applications. The study demonstrates the compound's utility in catalyzing oxygen evolution, highlighting its potential in energy conversion and storage technologies (Zong & Thummel, 2005).

Corrosion Inhibition

A study conducted by Mashuga et al. (2017) focused on the inhibitory effect of pyridazine derivatives on the corrosion of mild steel in acidic media. The results indicated that these compounds are effective corrosion inhibitors, with implications for protecting metal surfaces in industrial applications (Mashuga et al., 2017).

Synthesis of Heterocyclic Compounds

The work of Abdel-fattah et al. (2008) on the synthesis and reactions of pyridine-3-carbonitrile derivatives further illustrates the versatility of pyridazinecarbonitrile compounds in producing a wide array of heterocyclic structures. These compounds have significant potential in the development of new chemical entities for various applications (Abdel-fattah et al., 2008).

Orientations Futures

Propriétés

IUPAC Name |

6-phenyl-3-phenylsulfanylpyridazine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3S/c18-12-14-11-16(13-7-3-1-4-8-13)19-20-17(14)21-15-9-5-2-6-10-15/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZMLHWFTLQTKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C(=C2)C#N)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((4-chlorophenyl)thio)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide](/img/structure/B2875239.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2875246.png)

![benzofuran-2-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2875250.png)

![2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2875252.png)

![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2875256.png)

![N-(2-chlorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2875257.png)

![N-(4-chlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2875258.png)

![N-([2,3'-bifuran]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2875260.png)